molecular formula C8H6BF3O4 B596206 3-Formyl-4-(trifluoromethoxy)phenylboronic acid CAS No. 1310383-91-5

3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B596206
CAS No.: 1310383-91-5
M. Wt: 233.937
InChI Key: NMDBNGRHYCPTCY-UHFFFAOYSA-N
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Description

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1310383-91-5 . It has a molecular weight of 233.94 and is a solid at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, boronic acids are known to be involved in various types of reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 233.94 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Antibacterial Activity

3-Formyl-4-(trifluoromethoxy)phenylboronic acid and its isomers have been investigated for their structural, physicochemical, and antibacterial properties. Studies reveal that these compounds exhibit significant antibacterial activity against bacteria such as Escherichia coli and Bacillus cereus. The introduction of the trifluoromethoxy group influences the acidity of the molecules, which in turn affects their antibacterial potency. Molecular docking studies have shown potential interactions of these compounds with bacterial leucyl-tRNA synthetase, hinting at a mechanism of action involving the inhibition of protein synthesis in bacteria (Adamczyk-Woźniak et al., 2021).

Catalysis in Organic Synthesis

The ortho-substituted 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, a crucial reaction in the synthesis of peptides and amide bonds. The unique structural features of these boronic acids, particularly the influence of the ortho-substituent, play a crucial role in their catalytic activity, facilitating the synthesis of α-dipeptides (Wang et al., 2018).

Synthetic Intermediates in Organic Chemistry

Phenylboronic acids, including 3-formylphenylboronic acid and its derivatives, serve as important synthetic intermediates in various organic reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal for synthesizing a wide array of complex molecules, including inhibitors of serine proteases. Studies on their conformational, structural, and electronic properties provide insights into their reactivity and potential applications in drug discovery and development (Tanış et al., 2020).

Selective Enrichment of Biomolecules

Boronic-acid-functionalized materials, such as those modified with 2,4-difluoro-3-formyl-phenylboronic acid, have been utilized for the selective capture and enrichment of biomolecules containing cis-diols, like nucleosides. This selective binding property is crucial for applications in bioanalytical chemistry, where the selective detection and quantification of biomolecules are required. The high specificity and binding capacity of these materials make them valuable tools for the analysis of complex biological samples (Cheng et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDBNGRHYCPTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675338
Record name [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-91-5
Record name [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-4-(trifluoromethoxy)phenyboronic acid
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